molecular formula C8H4N2O4S B13144012 5-Nitrobenzo[d]thiazole-2-carboxylic acid

5-Nitrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B13144012
M. Wt: 224.20 g/mol
InChI Key: BHSOFQOTKCCUEI-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazole-2-carboxylicacid is a heterocyclic organic compound characterized by a benzothiazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is notable for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]thiazole-2-carboxylicacid typically involves the nitration of benzo[d]thiazole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of 5-Nitrobenzo[d]thiazole-2-carboxylicacid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the consistent quality of the final product .

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]thiazole-2-carboxylicacid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H4N2O4S

Molecular Weight

224.20 g/mol

IUPAC Name

5-nitro-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-3-4(10(13)14)1-2-6(5)15-7/h1-3H,(H,11,12)

InChI Key

BHSOFQOTKCCUEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=O)O

Origin of Product

United States

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